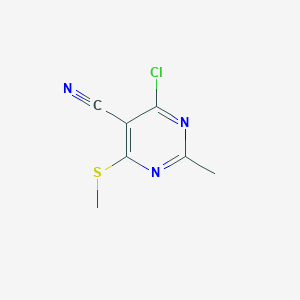

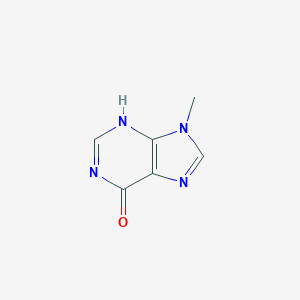

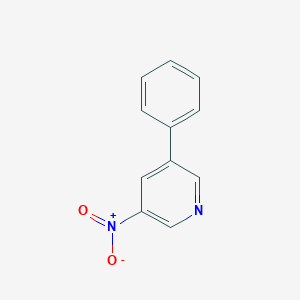

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine” is a compound that is used in organic synthesis, as a catalytic agent, and as a petrochemical additive . It is also used as an intermediate for pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in 56% yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H6ClN3S . The InChI code for this compound is 1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .Physical And Chemical Properties Analysis

The molecular weight of this compound is 174.65 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .科学的研究の応用

Synthesis of 2-Cyanopyrimidines

This compound plays a crucial role in the synthesis of 2-Cyanopyrimidines . It is converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

Role in Drug Development

Pyrimidines, including this compound, are present in many drugs such as the CNS depressant phenobarbital, the anti-HIV agent zidovudine, and the hyperthyroidism drug propylthiouracil .

Diuretic Applications

Pyrimidines have been used as diuretics , which are substances that promote diuresis, the increased production of urine.

Anti-Inflammatory Applications

Pyrimidines have also been used for their anti-inflammatory properties . They can help reduce inflammation and swelling.

Anti-Malarial Applications

Pyrimidines have been used in the treatment of malaria . They can inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.

Anti-Tumor Applications

Pyrimidines have been used as anti-tumor agents . They can inhibit the growth of tumor cells and induce apoptosis.

Role in Nucleic Acid Components

Pyrimidines are essential components of nucleic acids like uracil, thymine, and cytosine . They play a crucial role in the structure and function of DNA and RNA.

Role in Vitamin B1

Pyrimidines are components of Vitamin B1 (thiamine) , which is essential for the metabolism of carbohydrates.

Safety and Hazards

特性

IUPAC Name |

4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAZUZBAZMYJPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370904 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112969-42-3 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)